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Executive Summary
Bafetinib (formerly known as INNO-406 and NS-187) is a potent, second-generation dual Bcr-

Abl and Lyn tyrosine kinase inhibitor. Its potential utility in treating central nervous system

(CNS) malignancies has prompted investigations into its ability to cross the blood-brain barrier

(BBB). This technical guide provides a comprehensive overview of the available preclinical and

clinical evidence regarding Bafetinib's CNS penetration. The data reveal a significant

discrepancy between preclinical rodent models, which suggest modest BBB penetration, and

clinical studies in humans, which indicate that Bafetinib does not sufficiently cross the BBB to

achieve therapeutic concentrations in the brain. This disparity is likely attributable to the active

efflux of Bafetinib by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein

(ABCB1) and potentially the breast cancer resistance protein (ABCG2), at the BBB.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Bafetinib in preclinical

and clinical studies, highlighting the differences in brain penetration observed across species.

Table 1: Preclinical Pharmacokinetics of Bafetinib in Rodents
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e

Brain
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Not
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~0.1 [1]

Peak Brain
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Mouse
Not

Specified
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post-dose)

Not

Specified
[1]

CNS

Concentrati

on

Not

specified

Not

specified

Not

specified

~10% of

plasma

concentrati

on

~0.1 [2]

Table 2: Clinical Pharmacokinetics of Bafetinib in Patients with Recurrent High-Grade Gliomas

Paramet
er

Patient
Cohort

Dose &
Route

Mean
Cmax
(Plasma
) - Dose
1

Mean
Cmax
(Plasma
) - Dose
2

Brain
ECF
Concent
ration

Brain
ECF:Pla
sma
Ratio

Referen
ce

Neuroph

armacoki

netics

6

patients

240 or

360 mg,

oral

143 ± 99

ng/mL

247 ± 73

ng/mL

Below

limit of

detection

(0.1

ng/mL) in

all but

one

sample

(0.52

ng/mL)

< 0.05% [1]
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Experimental Protocols
Preclinical In Vivo Assessment of Brain Penetration
(Asumi et al., 2007)
While the full detailed protocol from the original preclinical studies is not publicly available, the

work by Asumi et al. (2007) provides the basis for the reported preclinical brain-to-plasma ratio.

Animal Model: The specific rodent species (rat or mouse) for the pharmacokinetic analysis is

not detailed in the publication.

Drug Administration: The route of administration was likely oral, consistent with the clinical

formulation.

Sample Collection: Plasma and brain tissue were collected at various time points after drug

administration.

Analytical Method: Bafetinib concentrations in plasma and brain homogenates were

determined using a validated analytical method, likely high-performance liquid

chromatography-tandem mass spectrometry (LC-MS/MS), though specific parameters are

not provided.

Data Analysis: The brain-to-plasma concentration ratio was calculated to estimate the extent

of BBB penetration.[2]

Clinical Neuropharmacokinetics via Intracerebral
Microdialysis (Portnow et al., 2013)
This study in patients with recurrent high-grade gliomas provided definitive clinical data on

Bafetinib's brain penetration.

Patient Population: Seven patients with recurrent high-grade gliomas undergoing tumor

resection or biopsy.

Microdialysis Catheter Placement: A microdialysis catheter was implanted into either

peritumoral or enhancing brain tissue at the time of surgery.
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Drug Administration: Patients received oral Bafetinib at a dose of 240 or 360 mg,

administered 24 hours after catheter placement, with a second dose 12 hours later.

Sample Collection: Dialysate from the brain extracellular fluid (ECF) was collected

continuously for 24 hours. Parallel blood samples were also collected.

Analytical Method: Bafetinib concentrations in dialysate and plasma were measured by a

validated tandem mass spectrometry method. The lower limit of detection for Bafetinib in the

brain was 0.1 ng/mL.

In Vitro Recovery: The in vitro recovery of Bafetinib through the microdialysis probe was

determined to be 85-90% at a flow rate of 0.5 μL/min.[1]

In Vitro Assessment of ABC Transporter Interaction
(Zhang et al., 2016)
This study investigated the interaction of Bafetinib with the efflux transporters P-glycoprotein

(ABCB1) and breast cancer resistance protein (ABCG2).

Cell Lines: Human embryonic kidney (HEK293) cells and various cancer cell lines (e.g.,

SW620, NCI-H460) and their counterparts overexpressing ABCB1 or ABCG2 were used.

Drug Accumulation Assays: The intracellular accumulation of fluorescent substrates of

ABCB1 (e.g., doxorubicin) and ABCG2 (e.g., mitoxantrone), as well as radiolabeled

substrates like [³H]-paclitaxel and [³H]-mitoxantrone, was measured in the presence and

absence of Bafetinib.

Efflux Assays: The retention of [³H]-paclitaxel was measured in ABCB1-overexpressing cells

treated with Bafetinib to assess its inhibitory effect on efflux.

ATPase Assays: The effect of Bafetinib on the ATP hydrolysis activity of ABCB1 and ABCG2

was measured to determine if it acts as a substrate or inhibitor. The results showed that

Bafetinib stimulated the ATPase activity of ABCB1, suggesting it is a substrate, while it

inhibited the ATPase activity of ABCG2.[3][4]

Signaling Pathways and Experimental Workflows
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Bafetinib's Target Signaling Pathways
Bafetinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer

cell proliferation and survival.
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Caption: Bafetinib inhibits Bcr-Abl and Src family kinases Lyn and Fyn.

Experimental Workflow for Intracerebral Microdialysis
The intracerebral microdialysis technique allows for the direct measurement of drug

concentrations in the brain's extracellular fluid.
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Caption: Workflow of the intracerebral microdialysis study.
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Role of Efflux Transporters at the Blood-Brain Barrier
The limited brain penetration of Bafetinib is primarily due to its recognition and transport out of

the brain endothelial cells by efflux pumps.
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Caption: Bafetinib efflux by P-gp and BCRP at the BBB.

Discussion and Conclusion
The available evidence presents a clear, albeit complex, picture of Bafetinib's ability to

penetrate the CNS. Preclinical studies in rodents consistently suggested that a fraction of

Bafetinib, approximately 10% of plasma levels, could enter the brain.[1][2] This level of

penetration was deemed sufficient to exert anti-leukemic activity in murine CNS models.[2]

However, the definitive clinical study by Portnow et al. (2013), utilizing the gold-standard

technique of intracerebral microdialysis in patients with brain tumors, demonstrated that

Bafetinib concentrations in the brain's extracellular fluid are negligible.[1] In all but one of the

collected samples, Bafetinib levels were below the limit of detection.[1] This stark contrast

between preclinical and clinical findings underscores the challenges of extrapolating rodent
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BBB permeability data to humans, particularly in the context of CNS malignancies where the

BBB can be variably disrupted.

The primary mechanism limiting Bafetinib's brain penetration is its active efflux by ABC

transporters. In vitro studies have confirmed that Bafetinib is a substrate for P-glycoprotein

(ABCB1).[2][4] Furthermore, Bafetinib has been shown to interact with and inhibit ABCG2,

another important efflux transporter at the BBB.[3][4] The combined action of these transporters

likely creates a formidable barrier to Bafetinib's entry and accumulation in the human brain.

In conclusion, for drug development professionals and researchers, the evidence strongly

suggests that systemic administration of Bafetinib is unlikely to achieve therapeutic

concentrations in the human CNS. Future research aimed at utilizing Bafetinib for CNS

malignancies would need to focus on strategies to circumvent the BBB, such as co-

administration with potent P-gp/BCRP inhibitors or the development of novel brain-penetrant

formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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